molecular formula C14H14N4O4 B2927121 5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 1144459-09-5

5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione

Cat. No.: B2927121
CAS No.: 1144459-09-5
M. Wt: 302.29
InChI Key: GTVDWKBERYKDKR-UHFFFAOYSA-N
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Description

5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a complex organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and multiple fused pyrimidine rings. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with barbituric acid derivatives under acidic or basic conditions, followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are essential to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, altering its biological activity.

    Substitution: Various substitution reactions can occur at the phenyl or pyrimidine rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide).

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, it has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, making it a subject of ongoing pharmaceutical research .

Industry

Industrially, it can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-hydroxyphenyl)-1,3-dimethylbarbituric acid
  • 1,3-dimethyl-5,6-dihydropyrimidine-2,4-dione
  • 4-hydroxyphenylpyrimidine derivatives

Uniqueness

Compared to these similar compounds, 5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione stands out due to its fused ring structure, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

5-(4-hydroxyphenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c1-17-11-9(12(20)18(2)14(17)22)10(15-13(21)16-11)7-3-5-8(19)6-4-7/h3-6,10,19H,1-2H3,(H2,15,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVDWKBERYKDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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